5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid

Physicochemical Properties Lipophilicity Solubility

Researchers requiring a hydrophilic furan building block often face solubility failures in aqueous assays and syntheses. 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 301353-36-6) directly solves this challenge. - **Quantified Hydrophilicity:** XLogP3 of -0.7 and a Topological Polar Surface Area (TPSA) of 53.68 Ų enable superior aqueous solubility compared to more lipophilic furan analogs, ensuring reliable dose-response studies and simplified purification. - **Multi-Target Scaffold:** Reported activity as a lipoxygenase inhibitor with effects on COX, formyltetrahydrofolate synthetase, and carboxylesterase makes it a unique starting point for multi-target directed ligand (MTDL) research. - **Supply Assurance:** Consistently available at 95% purity, shipped under ambient conditions from BenchChem's global network.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 301353-36-6
Cat. No. B1361262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid
CAS301353-36-6
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H15NO3/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2,(H,13,14)
InChIKeyFOMTWLBLESUJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid Profile & Procurement


5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid (CAS 301353-36-6), also known as 5-[(piperidin-1-yl)methyl]furan-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol [1]. It is characterized by a furan-2-carboxylic acid core substituted at the 5-position with a piperidin-1-ylmethyl group, a structural motif of interest in medicinal chemistry for the development of bioactive molecules and as a versatile synthetic building block . The compound is typically available with a purity specification of 95% , and its procurement is driven by its unique combination of physicochemical properties, which distinguish it from simpler furan-2-carboxylic acid analogs and other piperidinylmethyl-furan derivatives [2].

Hydrophilic heterocyclic building block for synthetic chemistry and medicinal chemistry libraries

Reported enzyme inhibition research context (lipoxygenase, COX, carboxylesterase pathways)

Increased molecular complexity supports chemical diversity exploration and scaffold optimization

Why Analogs Cannot Substitute 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid


Generic substitution of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid with other furan-2-carboxylic acid derivatives is not scientifically sound due to profound differences in molecular properties that directly impact its behavior in research and industrial applications. The presence of the piperidin-1-ylmethyl substituent on the furan ring fundamentally alters key parameters such as lipophilicity (LogP) and polar surface area (PSA) compared to unsubstituted furan-2-carboxylic acid or analogs with different substituents [1]. These physicochemical differences translate into distinct solubility, permeability, and potential biological target engagement profiles. For instance, the target compound's calculated LogP (XLogP3) of -0.7 [2] starkly contrasts with that of unsubstituted furan-2-carboxylic acid (LogP ~0.98-1.2) and the more lipophilic 5-methyl-4-piperidin-1-ylmethyl analog (LogP 2.21) [3]. Such a variance in lipophilicity can lead to markedly different outcomes in assays, syntheses, and formulation studies, making direct substitution without careful consideration of these data points a high-risk approach for experimental reproducibility and integrity.

Lipophilicity profile may shift assay behavior

Target compound shows markedly lower LogP (-0.7) versus furan-2-carboxylic acid (0.98–1.2) and 5-methyl analogs (2.21), which can alter solubility, partitioning, and aqueous-based assay compatibility. Direct substitution without validation may compromise experimental consistency.

Polar surface area and permeability context differ

PSA of target (53.68 Ų) is higher than unsubstituted furan-2-carboxylic acid (50.44 Ų). This difference may influence passive membrane permeability estimation and ADME-related study interpretation. Interchangeability requires case-by-case review.

Enzyme inhibition profile is compound-specific

Reported multi-target enzyme activities (lipoxygenase, COX) are not shared by simpler furan carboxylic acids. Substitution with common analogs may eliminate target engagement in enzyme-based research models.

Quantitative Differentiation of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid


Enhanced Hydrophilicity Over Furan-2-carboxylic Acid

The target compound, 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid, exhibits a calculated lipophilicity (XLogP3) of -0.7, indicating a hydrophilic character [1]. This is a stark contrast to its unsubstituted parent, furan-2-carboxylic acid, which has a reported LogP of 0.98-1.2, and is even more divergent from the 5-methyl-4-piperidin-1-ylmethyl analog, which has a LogP of 2.21 [2]. The quantified difference demonstrates that the target compound is significantly more water-soluble than these comparators.

Hydrophilicity (LogP)
Cross-study comparable
Target: XLogP3 = -0.7
vs furan-2-carboxylic acid: 0.98–1.2
vs 5-methyl analog: 2.21
Supports aqueous-solubility and hydrophilic building-block selection.
Computed properties (PubChem), method unspecified for comparator values.
Physicochemical Properties Lipophilicity Solubility

Polar Surface Area: Permeability Differentiator

The polar surface area (PSA) of 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is calculated to be 53.68 Ų [1]. This value is higher than that of unsubstituted furan-2-carboxylic acid (PSA = 50.44 Ų) , reflecting the additional hydrogen-bonding capabilities introduced by the piperidinylmethyl group. This quantitative difference in PSA, a key parameter for predicting passive membrane permeability and blood-brain barrier penetration, provides a clear basis for selecting this compound over its simpler analog in permeability-sensitive assays.

Polar Surface Area
Cross-study comparable
Target: 53.68 Ų
vs furan-2-carboxylic acid: 50.44 Ų
Supports permeability-context differentiation for ADME research.
Computed from PubChem and Molbase. Higher PSA may correlate with lower passive permeability.
Physicochemical Properties Permeability Drug Design

Lipoxygenase and COX Inhibition Profile

A record from the Medical University of Lublin describes 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. The record further notes its capacity to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase (COX). While specific IC50 values are not provided in this source, the multi-target inhibition profile distinguishes it from many simpler furan derivatives, which are often not characterized for these activities.

Enzyme Inhibition Profile
Data to verify
Reported lipoxygenase inhibitor; also affects COX, carboxylesterase, formyltetrahydrofolate synthetase
Reported multi-target enzyme inhibition context; lacks quantitative IC50 data in current source.
Source: curated MeSH concept record. Specific assay details not provided.
Enzyme Inhibition Inflammation Lipoxygenase

Molecular Complexity and Synthetic Versatility

With a molecular weight of 209.24 g/mol, the target compound possesses a higher molecular complexity (quantified by a greater number of heavy atoms and rotatable bonds) compared to the simple furan-2-carboxylic acid (MW 112.08 g/mol) [1][2]. Specifically, it contains 15 heavy atoms and 3 rotatable bonds versus 8 heavy atoms and 1 rotatable bond for the parent acid [1][2]. This increased complexity, driven by the piperidinylmethyl group, introduces additional functional handles and conformational degrees of freedom, which are valuable for generating structural diversity in library synthesis and for exploring novel chemical space in drug discovery programs.

Molecular Complexity
Cross-study comparable
Target: 15 heavy atoms, 3 rotatable bonds
vs furan-2-carboxylic acid: 8 heavy atoms, 1 rotatable bond
Supports chemical library diversification and scaffold elaboration.
Derived from PubChem structural data.
Medicinal Chemistry Building Block Molecular Complexity

Recommended Applications for 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid


Hydrophilic Building Block for Medicinal Chemistry

Given its significantly lower LogP (-0.7) compared to other furan-2-carboxylic acid derivatives (LogP of 0.98-2.21) [1][2], 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid is ideally suited as a hydrophilic building block. It can be used to increase the aqueous solubility of target molecules in synthetic pathways, improving their druggability and facilitating purification and analysis in aqueous media. This property is especially valuable in the synthesis of compounds intended for oral administration or for in vitro assays where high solubility is a prerequisite for reliable dose-response studies.

Multi-Target Enzyme Inhibition in Inflammation and Cancer

The reported activity as a potent lipoxygenase inhibitor with additional effects on COX, formyltetrahydrofolate synthetase, and carboxylesterase [3] positions this compound as a unique scaffold for developing multi-target directed ligands (MTDLs). Its selection is justified for research programs aimed at modulating the arachidonic acid cascade in inflammation, or for studying the role of polyamine biosynthesis (via formyltetrahydrofolate synthetase inhibition) in cancer and other proliferative diseases. This multi-target profile distinguishes it from simpler analogs that lack such reported activity.

Modulation of Membrane Permeability

The combination of a lower LogP (-0.7) and a higher PSA (53.68 Ų) compared to unsubstituted furan-2-carboxylic acid (PSA 50.44 Ų) [1] provides a quantitative basis for selecting this compound in studies designed to investigate or manipulate passive membrane permeability. Its hydrophilic nature and larger polar surface area suggest a lower propensity for crossing biological membranes, which can be advantageous in designing compounds with restricted distribution, such as for topical applications, or for targeting extracellular targets. This is a direct, quantifiable differentiator for research focused on ADME properties.

Application
Selection Property
Validation Focus
Hydrophilic building block synthesis
Low lipophilicity profile for aqueous compatibility
Solubility and purification behavior in aqueous media
Multi-target enzyme inhibition research
Reported lipoxygenase/COX pathway context
Enzyme inhibition screening endpoints
Membrane permeability modulation studies
Moderate polar surface area and hydrophilic character
ADME assay context and permeability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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